Itraconazole N-Formyl-Ethlene Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

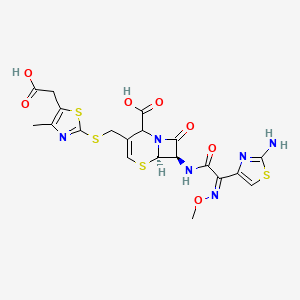

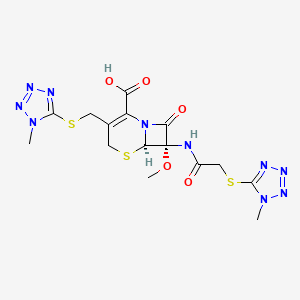

Itraconazole N-Formyl-Ethlene Impurity is a compound associated with Itraconazole, a widely used antifungal drug. It has a molecular formula of C34H36Cl2N8O5 and a molecular weight of 707.62. This impurity is formed during the synthesis of Itraconazole and needs to be carefully monitored and controlled due to its potential toxicity.

準備方法

Synthetic Routes and Reaction Conditions

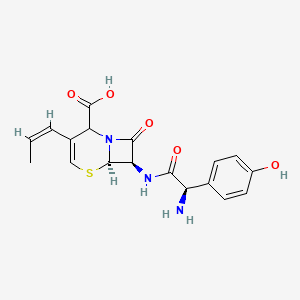

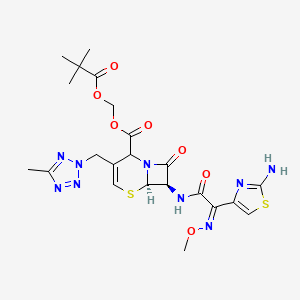

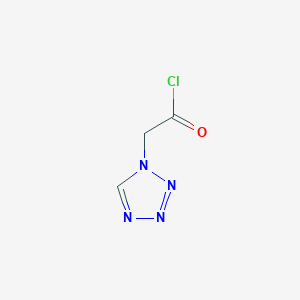

The synthesis of Itraconazole N-Formyl-Ethlene Impurity involves several steps. The starting material, m-dichlorobenzene, undergoes a series of reactions similar to those used in the synthesis of ketoconazole. The compound is then condensed with 1-acetyl-4-(4-hydroxyphenyl)piperazine, followed by hydrolysis to remove the acetyl group. High-Performance Liquid Chromatography (HPLC) methods are commonly used to analyze the synthesis of this compound.

Industrial Production Methods

Industrial production of Itraconazole and its impurities, including this compound, involves the use of advanced chromatographic techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis and quality control .

化学反応の分析

Types of Reactions

Itraconazole N-Formyl-Ethlene Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products, which are analyzed using techniques like HPLC and GC-MS.

科学的研究の応用

Itraconazole N-Formyl-Ethlene Impurity has several scientific research applications:

Spectral Characterization in Drug Products: It is used in the spectral characterization of unknown impurities in itraconazole drug products.

Analytical Method Development and Validation: It is involved in the development and validation of analytical methods for the determination of impurities in pharmaceutical formulations.

Pharmaceutical Research: The compound is crucial for understanding the chemical nature and potential interactions of impurities in pharmaceuticals.

作用機序

The mechanism of action of Itraconazole N-Formyl-Ethlene Impurity is related to its parent compound, Itraconazole. Itraconazole mediates its antifungal activity by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol, a vital component of fungal cell membranes . The azole nitrogen atoms in the chemical structure of itraconazole form a complex with the active site of the enzyme, leading to increased cell permeability and leakage of cellular contents .

類似化合物との比較

Similar Compounds

Similar compounds include:

Hydroxy Itraconazole: A metabolite of Itraconazole with similar properties.

Itraconazole Impurity A: Another impurity formed during the synthesis of Itraconazole.

Itraconazole Sulfonate Impurity: Formed during the synthesis and needs to be controlled.

Uniqueness

Itraconazole N-Formyl-Ethlene Impurity is unique due to its specific formation during the synthesis of Itraconazole and its potential toxicity, which necessitates careful monitoring and control.

特性

CAS番号 |

1199350-00-9 |

|---|---|

分子式 |

C34H36Cl2N8O5 |

分子量 |

707.62 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

Itraconazole Desethylene-seco-piperazine Mono-N-formyl Impurity; N-(4-(((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-N-(2-((4-(1-(sec-butyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)phenyl)amino)ethyl)formamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。